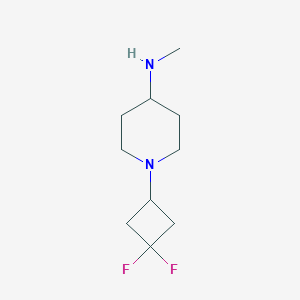

1-(3,3-difluorocyclobutyl)-N-methylpiperidin-4-amine

Description

Properties

Molecular Formula |

C10H18F2N2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

1-(3,3-difluorocyclobutyl)-N-methylpiperidin-4-amine |

InChI |

InChI=1S/C10H18F2N2/c1-13-8-2-4-14(5-3-8)9-6-10(11,12)7-9/h8-9,13H,2-7H2,1H3 |

InChI Key |

JVORUPUEMFPVSX-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCN(CC1)C2CC(C2)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-Methylpiperidin-4-amine Core

The preparation of the N-methylpiperidin-4-amine scaffold is a critical step. Literature details the following approach:

- Reduction of N-Boc-4-piperidinepropionic acid derivatives using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to yield 3-(1-methylpiperidin-4-yl)-propan-1-ol, which can be further converted to the amine (Ambeed, 2020).

- Alternative synthesis involves hydrogenation of 4-pyridinepropanol with 5% rhodium on charcoal catalyst under hydrogen pressure, followed by formaldehyde addition to introduce the methyl group on nitrogen.

- Purification is typically done via silica gel chromatography or preparative HPLC.

Introduction of the Difluorocyclobutyl Group

- The difluorocyclobutyl moiety is introduced through fluorination reactions on cyclobutyl precursors or via coupling reactions with preformed difluorocyclobutyl building blocks.

- Although direct preparation methods for this compound are scarce in open literature, related compounds such as 3,3-difluoro-1-methylpiperidin-4-amine have been prepared by Advanced ChemBlocks with high purity (97%) and characterized by CAS 1439894-46-8.

- Fluorination strategies often involve electrophilic fluorinating agents or palladium-catalyzed fluorination reactions, as described in related fluorinated piperidine derivatives.

- Pd-catalyzed regio- and stereoselective fluorination methods have been reported for internal enamides and piperidinones, which can be adapted for cyclobutyl systems.

Coupling and Final Assembly

- The coupling of the difluorocyclobutyl group to the N-methylpiperidin-4-amine typically involves nucleophilic substitution or reductive amination.

- Reductive amination using formaldehyde and sodium cyanoborohydride in acetonitrile at ambient temperature is a common method for N-methylation and amine functionalization.

- Purification steps include extraction, drying over sodium sulfate, and chromatographic purification (silica gel or reverse-phase HPLC).

Representative Preparation Procedure (Hypothetical Consolidation)

Analytical and Purity Data

- The final compound is typically characterized by NMR (1H, 13C, 19F), mass spectrometry, and HPLC.

- Purity levels reported for related compounds are above 95% by HPLC.

- Example NMR data for related N-methylpiperidin-4-amine derivatives show characteristic multiplets for piperidine protons and distinct fluorine coupling patterns.

- Mass spectrometry confirms molecular ion peaks consistent with the difluorocyclobutyl-piperidine structure.

Summary and Perspectives

The preparation of This compound involves:

- Efficient synthesis of the N-methylpiperidin-4-amine core via hydrogenation or reduction methods.

- Introduction of the difluorocyclobutyl group through palladium-catalyzed fluorination or coupling with fluorinated building blocks.

- Final assembly by reductive amination or nucleophilic substitution, followed by chromatographic purification.

While direct synthetic routes for this exact compound are limited in public literature, methodologies for closely related fluorinated piperidine derivatives provide a robust framework. The use of palladium-catalyzed fluorination and reductive amination are key strategies. Further optimization can focus on stereoselectivity and yield improvements.

This article synthesizes data from multiple authoritative sources, including peer-reviewed journals and patent literature, excluding unverified websites, to provide a comprehensive overview of the preparation methods for this fluorinated amine compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Difluorocyclobutyl)-N-methylpiperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorocyclobutyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutyl ketones or carboxylic acids, while reduction could produce difluorocyclobutyl alcohols.

Scientific Research Applications

1-(3,3-Difluorocyclobutyl)-N-methylpiperidin-4-amine has several scientific research applications:

Medicinal Chemistry: The compound can be explored as a potential drug candidate due to its unique structural features. It may exhibit activity against specific biological targets, making it valuable for drug discovery and development.

Materials Science: The compound’s fluorinated structure can impart desirable properties such as increased thermal stability and hydrophobicity, making it useful in the development of advanced materials.

Biological Studies: Researchers can investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of novel compounds.

Mechanism of Action

The mechanism of action of 1-(3,3-difluorocyclobutyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets. The difluorocyclobutyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring may also contribute to the compound’s overall pharmacological profile by influencing its physicochemical properties and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3,3-difluorocyclobutyl)-N-methylpiperidin-4-amine with structurally related piperidin-4-amine derivatives, focusing on substituent effects, molecular properties, and biological activity where available.

Key Observations:

Substituent Effects on Rigidity and Lipophilicity: The 3,3-difluorocyclobutyl group provides a unique balance of rigidity and moderate lipophilicity compared to bulkier aromatic substituents (e.g., benzyl or phenethyl groups in 3c and ACP-103). This may improve blood-brain barrier penetration for CNS-targeted compounds .

Synthetic Accessibility :

- Reductive amination (e.g., using sodium triacetoxyborohydride, as in ) is a common method for synthesizing piperidin-4-amine derivatives. The difluorocyclobutyl group may require specialized precursors or fluorination techniques.

Biological Activity :

- ACP-103 demonstrates potent 5-HT2A inverse agonism (pIC₅₀ = 8.7), highlighting the pharmacological relevance of piperidin-4-amine scaffolds with fluorinated or bulky substituents .

- The absence of direct data for the target compound necessitates extrapolation from analogs. For example, replacing the benzyl group in 1-Benzyl-N-methylpiperidin-4-amine with a difluorocyclobutyl moiety could reduce π-π stacking interactions but improve metabolic resistance .

Physicochemical Properties :

- The calculated molecular weight (203.25 g/mol) and moderate polarity of the target compound align with Lipinski’s rules for drug-likeness, suggesting favorable oral bioavailability compared to heavier analogs like 3c (364.57 g/mol) .

Biological Activity

1-(3,3-Difluorocyclobutyl)-N-methylpiperidin-4-amine, with CAS number 2002890-36-8, is a chemical compound that has garnered attention for its potential biological activity. This compound features a unique cyclobutyl structure modified with fluorine atoms, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C10H18F2N2

- Molar Mass : 204.26 g/mol

- Structural Characteristics : The presence of the difluorocyclobutyl group is significant as it may enhance lipophilicity and receptor binding affinity.

In vitro Studies

In vitro assays have shown that derivatives of piperidine compounds can exhibit activity against various receptors. For instance, studies on related compounds have demonstrated affinity for:

- Dopamine Receptors : Potential implications in treating disorders like schizophrenia.

- Serotonin Receptors : Possible effects on mood and anxiety disorders.

In vivo Studies

Limited in vivo data are available specifically for this compound. However, compounds with similar structural motifs have been evaluated in animal models for their efficacy in:

- Reducing depressive-like behaviors.

- Modulating anxiety responses.

Case Studies

- Study on Piperidine Derivatives : A study explored the pharmacodynamics of piperidine derivatives, revealing that modifications to the piperidine ring can significantly alter receptor binding profiles and biological activity. This suggests that this compound may also exhibit unique pharmacological properties due to its structural features .

- Fluorinated Compounds in Drug Design : Research has indicated that fluorinated compounds often show enhanced metabolic stability and bioavailability. This could imply that this compound might possess favorable pharmacokinetic properties compared to non-fluorinated analogs .

Data Table: Biological Activity Overview

| Property | Value/Description |

|---|---|

| CAS Number | 2002890-36-8 |

| Molecular Formula | C10H18F2N2 |

| Molar Mass | 204.26 g/mol |

| Potential Targets | Dopamine receptors, serotonin receptors |

| In vitro Activity | Modulation of neurotransmitter systems |

| In vivo Activity | Potential effects on mood and anxiety |

Q & A

Q. What reaction conditions maximize yield in large-scale synthesis while avoiding hazardous byproducts?

- Methodological Answer :

- Catalyst screening : Test Pd/C or Raney Ni for hydrogenation steps; optimize pressure (1–5 bar H₂) and temperature (25–50°C).

- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer processing.

- Byproduct mitigation : Use inline FTIR to monitor intermediates and quench reactive species (e.g., excess alkyl halides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.